molecular formula C14H14F3N3O3S B11470061 N-[1-cyclopentyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]thiophene-2-carboxamide

N-[1-cyclopentyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]thiophene-2-carboxamide

Cat. No.: B11470061
M. Wt: 361.34 g/mol
InChI Key: JNTDKFCKORBTMN-UHFFFAOYSA-N
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Description

N-[1-cyclopentyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]thiophene-2-carboxamide is a complex organic compound with a unique structure that includes a cyclopentyl group, a trifluoromethyl group, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-cyclopentyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]thiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the imidazolidinone core. This can be achieved through the reaction of cyclopentanone with urea under acidic conditions to form the imidazolidinone ring. The introduction of the trifluoromethyl group can be accomplished using trifluoromethyl iodide in the presence of a base such as potassium carbonate. The thiophene-2-carboxamide moiety can be synthesized separately and then coupled with the imidazolidinone intermediate using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the imidazolidinone formation and the coupling reaction, as well as the implementation of purification techniques such as crystallization or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[1-cyclopentyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl groups in the imidazolidinone ring can be reduced to hydroxyl groups using reducing agents such as lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the trifluoromethyl group under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Amines, thiols, bases like potassium carbonate

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Hydroxyl derivatives

    Substitution: Amino or thiol-substituted derivatives

Scientific Research Applications

N-[1-cyclopentyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]thiophene-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of proteases and other enzymes involved in disease pathways.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[1-cyclopentyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to the active sites of enzymes, inhibiting their activity and thereby modulating biological pathways. For example, its potential as a protease inhibitor involves binding to the enzyme’s active site, preventing substrate access and subsequent catalysis.

Comparison with Similar Compounds

Similar Compounds

    N-[1-cyclopentyl-2,5-dioxoimidazolidin-4-yl]thiophene-2-carboxamide: Lacks the trifluoromethyl group, resulting in different chemical properties and biological activity.

    N-[1-cyclopentyl-2,5-dioxo-4-(methyl)imidazolidin-4-yl]thiophene-2-carboxamide: Contains a methyl group instead of a trifluoromethyl group, affecting its reactivity and interactions with molecular targets.

Uniqueness

The presence of the trifluoromethyl group in N-[1-cyclopentyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]thiophene-2-carboxamide imparts unique chemical properties, such as increased lipophilicity and metabolic stability, which can enhance its biological activity and potential therapeutic applications compared to similar compounds.

Properties

Molecular Formula

C14H14F3N3O3S

Molecular Weight

361.34 g/mol

IUPAC Name

N-[1-cyclopentyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]thiophene-2-carboxamide

InChI

InChI=1S/C14H14F3N3O3S/c15-14(16,17)13(18-10(21)9-6-3-7-24-9)11(22)20(12(23)19-13)8-4-1-2-5-8/h3,6-8H,1-2,4-5H2,(H,18,21)(H,19,23)

InChI Key

JNTDKFCKORBTMN-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N2C(=O)C(NC2=O)(C(F)(F)F)NC(=O)C3=CC=CS3

Origin of Product

United States

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